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Technical Guide: (6-thiophen-2-ylpyridin-3-
yl)methanol
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of (6-thiophen-2-ylpyridin-3-
yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials

science. While a specific CAS number for this exact isomer is not readily available in public

databases, this document outlines its fundamental chemical properties, a plausible synthetic

route, and the known biological activities of structurally related compounds. The information

herein is intended to serve as a foundational resource for researchers engaged in the

synthesis, evaluation, and application of novel thiophene- and pyridine-containing molecules.

Chemical Identity and Properties
Direct searches for the specific isomer (6-thiophen-2-ylpyridin-3-yl)methanol did not yield a

registered CAS number, suggesting it may be a novel or less-documented compound.

However, based on its chemical structure, we can deduce its molecular formula and calculate

its molecular weight.
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Property Value

IUPAC Name (6-(thiophen-2-yl)pyridin-3-yl)methanol

Molecular Formula C₁₀H₉NOS

Calculated Molecular Weight 191.25 g/mol

Canonical SMILES C1=CC=C(C=N1)C2=CC=CS2.CO

Note: The molecular weight is calculated based on the molecular formula.

For comparison, the properties of closely related, commercially available isomers are provided

below:

Compound Name CAS Number Molecular Weight ( g/mol )

(6-(thiophen-2-yl)pyridin-2-

yl)methanol
Not Available 191.25[1]

(3-Pyridyl)-thiophen-2-yl-

methanol
21314-77-2 191.25[2]

(5-(thiophen-2-yl)pyridin-3-

yl)methanol
393861-00-2 191.25

Proposed Synthesis: Suzuki-Miyaura Cross-
Coupling
A prevalent method for the synthesis of 6-arylated-pyridin-3-yl methanol derivatives is the

Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-

carbon bond between an organoboron compound and an organohalide. A plausible synthetic

route for (6-thiophen-2-ylpyridin-3-yl)methanol is outlined below.

Experimental Protocol
This protocol is adapted from methodologies reported for the synthesis of similar 6-arylated

pyridinyl methanols.
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Materials:

(6-bromopyridin-3-yl)methanol

Thiophen-2-boronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a reaction flask, add (6-bromopyridin-3-yl)methanol (1.0 eq), thiophen-2-boronic acid (1.2

eq), and potassium carbonate (2.0 eq).

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and

triphenylphosphine, to the reaction mixture.

Heat the reaction mixture under a nitrogen atmosphere at a temperature ranging from 80°C

to 100°C.

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.

Add water and extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the solvent under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of hexane and ethyl acetate).

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its

identity and purity.

Synthetic Workflow Diagram
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Click to download full resolution via product page

Caption: Proposed synthetic workflow for (6-thiophen-2-ylpyridin-3-yl)methanol.

Biological Significance and Potential Applications
Thiophene and pyridine moieties are prevalent scaffolds in medicinal chemistry due to their

ability to engage in various biological interactions. Thiophene-containing compounds are known

to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-

inflammatory, and cytotoxic effects. The pyridine ring is also a common feature in many

pharmaceuticals. The combination of these two heterocycles in a single molecule can lead to

novel pharmacological profiles.

Derivatives of thienyl-pyridines are being investigated for a variety of therapeutic applications:

Anticancer Agents: Some thiophene derivatives have been shown to induce apoptosis in

cancer cells through the modulation of signaling pathways such as AKT and MAPK.

Enzyme Inhibitors: The structural features of these compounds make them candidates for

the design of specific enzyme inhibitors.

Fungicidal Activity: Certain N-(thiophen-2-yl) nicotinamide derivatives have demonstrated

potent fungicidal activity against agricultural pathogens.

Signaling Pathway and Logical Relationships
The biological activity of thiophene-pyridine derivatives can often be attributed to their

interaction with specific cellular signaling pathways. A generalized logical workflow for

investigating the structure-activity relationship (SAR) of these compounds is presented below.
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Caption: Logical workflow for the development of thiophene-pyridine based therapeutic agents.

Conclusion
(6-thiophen-2-ylpyridin-3-yl)methanol represents a potentially valuable, yet underexplored,

chemical entity. This guide provides a foundational framework for its synthesis and evaluation.

The proposed Suzuki-Miyaura coupling offers a viable route to access this compound, enabling

further investigation into its physicochemical properties and biological activities. The rich

pharmacology of related thiophene-pyridine structures suggests that this compound could be a

promising candidate for applications in drug discovery and materials science. Further research

is warranted to isolate, characterize, and evaluate the specific properties of this particular

isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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